ETHYLDOCOSAHEXAENOATE

Descripción general

Descripción

El éster etílico de ácido docosahexaenoico es un derivado del ácido docosahexaenoico, un ácido graso poliinsaturado omega-3 de cadena larga. Se encuentra principalmente en los aceites de pescado y es conocido por sus importantes beneficios para la salud, especialmente en el desarrollo del cerebro y la vista. El éster etílico de ácido docosahexaenoico se utiliza a menudo en suplementos dietéticos y productos farmacéuticos debido a su mayor estabilidad y biodisponibilidad en comparación con su compuesto original.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster etílico de ácido docosahexaenoico se sintetiza normalmente mediante la esterificación del ácido docosahexaenoico con etanol. Esta reacción puede ser catalizada por ácidos como el ácido sulfúrico o por enzimas como la lipasa. Las condiciones de reacción suelen implicar la reflujo de la mezcla de ácido docosahexaenoico y etanol en presencia de un catalizador hasta que la reacción esté completa .

Métodos de producción industrial: A escala industrial, el ácido docosahexaenoico se obtiene a menudo del aceite de pescado o de las microalgas. El proceso de esterificación se optimiza para lograr una alta pureza y rendimiento. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la destilación molecular para purificar el producto .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de ácido docosahexaenoico experimenta diversas reacciones químicas, entre ellas:

Oxidación: Es susceptible a la autooxidación, especialmente cuando se expone a la luz, el calor y el oxígeno.

Reducción: Se puede reducir a su alcohol correspondiente en condiciones específicas.

Sustitución: Puede participar en reacciones de sustitución en las que el grupo éster etílico se sustituye por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: El oxígeno, la luz y el calor son factores comunes que inducen la oxidación.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden emplear diversos nucleófilos para sustituir el grupo éster etílico.

Productos principales:

Oxidación: Produce peróxidos y otros productos de degradación oxidativa.

Reducción: Produce docosahexenol.

Sustitución: Produce diversos derivados sustituidos en función del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Dietary Supplements:

Ethyldocosahexaenoate is used as a dietary supplement due to its rich omega-3 fatty acid content. It is often incorporated into formulations aimed at improving cardiovascular health, cognitive function, and overall well-being. Studies indicate that DHA-EE can enhance the bioavailability of DHA compared to other forms, making it a preferred choice in supplement formulations .

2. Functional Foods:

Incorporating DHA-EE into functional foods is another significant application. Products such as fortified dairy products, beverages, and snack bars are being developed to provide additional health benefits associated with omega-3 fatty acids. Research shows that consumers are increasingly seeking foods with added nutritional value, which includes omega-3 enrichment .

Pharmacological Applications

1. Drug Absorption Enhancement:

Research has demonstrated that this compound can influence the absorption of certain medications. A study found that DHA-EE decreased the absorption of Neoral® (cyclosporine A) due to particle size enlargement, indicating its potential role in modifying drug bioavailability . This property could be harnessed to improve therapeutic outcomes in patients requiring specific drug formulations.

2. Neuroprotective Effects:

this compound has been studied for its neuroprotective properties. A notable case study involved chronic administration of DHA-EE in ischemic gerbils, which showed protective effects against oxidative brain injury. The findings suggest that DHA-EE may play a role in preventing neurodegenerative diseases and promoting brain health .

Case Studies

Mecanismo De Acción

El éster etílico de ácido docosahexaenoico ejerce sus efectos principalmente a través de su incorporación en las membranas celulares, donde influye en la fluidez de la membrana y la función de los receptores. También participa en la producción de mediadores lipídicos bioactivos que tienen efectos antiinflamatorios y neuroprotectores. El compuesto se dirige a diversas vías moleculares, incluidas las que intervienen en el metabolismo lipídico y la transducción de señales .

Compuestos similares:

- Éster etílico de ácido eicosapentaenoico

- Éster etílico de ácido docosapentaenoico

- Éster etílico de ácido araquidónico

Comparación:

- Éster etílico de ácido eicosapentaenoico: Similar en estructura pero tiene cinco dobles enlaces en comparación con seis en el ácido docosahexaenoico. También es un ácido graso omega-3 con propiedades antiinflamatorias.

- Éster etílico de ácido docosapentaenoico: Contiene cinco dobles enlaces y es un intermedio entre el ácido eicosapentaenoico y el ácido docosahexaenoico en la vía de biosíntesis de los ácidos grasos omega-3.

- Éster etílico de ácido araquidónico: Un ácido graso omega-6 con cuatro dobles enlaces, involucrado en la producción de eicosanoides proinflamatorios .

El éster etílico de ácido docosahexaenoico es único debido a su alto grado de insaturación, que imparte actividades biológicas y beneficios para la salud distintivos.

Comparación Con Compuestos Similares

- Eicosapentaenoic Acid ethyl ester

- Docosapentaenoic Acid ethyl ester

- Arachidonic Acid ethyl ester

Comparison:

- Eicosapentaenoic Acid ethyl ester: Similar in structure but has five double bonds compared to six in docosahexaenoic acid. It is also an omega-3 fatty acid with anti-inflammatory properties.

- Docosapentaenoic Acid ethyl ester: Contains five double bonds and is an intermediate between eicosapentaenoic acid and docosahexaenoic acid in the omega-3 fatty acid biosynthesis pathway.

- Arachidonic Acid ethyl ester: An omega-6 fatty acid with four double bonds, involved in the production of pro-inflammatory eicosanoids .

Docosahexaenoic Acid ethyl ester is unique due to its high degree of unsaturation, which imparts distinct biological activities and health benefits.

Actividad Biológica

Ethyldocosahexaenoate (E-DHA) is an ethyl ester of docosahexaenoic acid (DHA), a polyunsaturated fatty acid known for its significant roles in brain health and function. Recent studies have highlighted its biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes the current understanding of E-DHA's biological activity, supported by case studies and research findings.

Neuroprotective Effects

Chronic Administration Studies

- Oxidative Brain Injury Protection : A pivotal study evaluated the protective effects of chronic E-DHA administration against oxidative brain injury using a gerbil model of transient cerebral ischemia. In this study, weanling male gerbils received E-DHA (200 mg/kg) daily for 10 weeks. Results indicated that E-DHA significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased brain-reduced glutathione (GSH) levels, demonstrating its antioxidant properties. Furthermore, E-DHA pretreatment attenuated neuronal loss in the hippocampus and improved locomotor activity post-ischemia .

- Reduction of Arachidonic Acid Liberation : Another study confirmed that chronic E-DHA administration not only protected against ischemic damage but also significantly decreased free arachidonic acid levels in the brain. This reduction is critical as excessive arachidonic acid can exacerbate neuroinflammatory responses following ischemic events .

Antioxidant Properties

E-DHA exhibits strong antioxidant activity, which is essential for mitigating oxidative stress in neural tissues. The ability of E-DHA to prevent declines in antioxidant enzyme activities such as glutathione peroxidase and catalase further supports its role as a neuroprotective agent .

Case Studies

Fetal Brain Development : Research involving pregnant rats showed that intraamniotic administration of E-DHA resulted in decreased lipid peroxidation in fetal brains. This suggests that E-DHA may play a role in promoting healthy brain development by protecting against oxidative damage during critical periods of growth .

The mechanisms underlying the biological activity of E-DHA can be summarized as follows:

- Antioxidant Defense : E-DHA enhances the body's antioxidant defenses by increasing GSH levels and maintaining the activity of key antioxidant enzymes.

- Neuroinflammation Modulation : By reducing arachidonic acid liberation, E-DHA may help modulate neuroinflammatory pathways that are often activated during ischemic events.

- Neuronal Survival : The compound's ability to prevent neuronal loss in critical brain regions like the hippocampus underscores its potential therapeutic implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Key Findings

Propiedades

IUPAC Name |

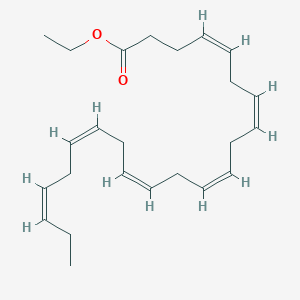

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNKVODZACVXDS-YNUSHXQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026353 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81926-94-5 | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81926-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl docosahexaenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081926945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosahexaenoic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL DOCOSAHEXAENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PO7G8PA8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.